Erythromycin was first discovered in 1952, isolated from the culture of Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). This bacterium is found in soil and produces erythromycin as a secondary metabolite. The compound has since been synthesized and modified to enhance its efficacy and reduce side effects.
Erythromycin belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring structure. Other members of this class include azithromycin and clarithromycin, which are semi-synthetic derivatives of erythromycin.
The synthesis of erythromycin can be achieved through both natural extraction and total synthesis methods. The natural extraction involves fermentation processes where Saccharopolyspora erythraea is cultured under specific conditions to produce erythromycin.
Technical Details:
Erythromycin's molecular formula is C₁₅H₂₈N₂O₅, with a molecular weight of approximately 733.9 g/mol. The structure features a large lactone ring with several hydroxyl groups and a deoxy sugar moiety.
Erythromycin undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metals.
Technical Details:
Erythromycin exerts its antibacterial effect primarily by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptide chain elongation during protein synthesis, ultimately leading to bacterial cell death.
Erythromycin demonstrates activity against a range of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations varying based on bacterial strain .
Studies have shown that erythromycin has good stability in acidic environments but degrades rapidly at higher temperatures .
Erythromycin is widely used in clinical settings for treating various infections:
Additionally, erythromycin has applications in veterinary medicine for treating infections in livestock and poultry . Its role as a precursor in synthesizing other antibiotics further underscores its significance in pharmacology.
Erythromycin was first isolated in 1952 from the actinomycete bacterium Saccharopolyspora erythraea (originally classified as Streptomyces erythraeus) found in soil samples from the Philippine archipelago. The discovery team, led by J.M. McGuire at Eli Lilly, identified the compound during a systematic screening program for novel antibiotics effective against penicillin-resistant Staphylococcus aureus [1] [7]. Initial fermentation studies revealed erythromycin as a complex of structurally related macrolides, with Erythromycin A constituting 77-85% of the total yield, while Erythromycins B, C, D, E, F, and G were minor components [5].
Early characterization identified erythromycin as a 14-membered macrolide with a molecular weight of 733.94 g/mol (C~37~H~67~NO~13~). The compound exhibited:
Table 1: Key Properties of Early Erythromycin Isolates
Property | Erythromycin A | Erythromycin B | Erythromycin C |
---|---|---|---|
Relative Abundance (%) | 77-85 | 3-5 | 1-3 |
Molecular Formula | C~37~H~67~NO~13~ | C~37~H~67~NO~13~ | C~36~H~65~NO~13~ |
Bioactivity (vs. S. aureus) | 1.0 (Reference) | 0.75 | 0.50 |
The structural complexity of erythromycin, featuring 10 stereogenic centers and a labide macrocycle, made it a formidable synthetic target. Robert B. Woodward’s 1981 total synthesis of erythromycin A (published posthumously) established foundational strategies [4]:
Modern methodologies evolved to address Woodward’s low overall yield (0.01% over 70 steps). Breakthroughs included:
Table 2: Evolution of Erythromycin Total Synthesis
Synthesis Approach | Key Innovator(s) | Year | Steps (Longest Linear) | Overall Yield (%) |
---|---|---|---|---|
Woodward (aglycone-first) | Harvard University | 1981 | 70 | 0.01 |
Macrocyclization of seco acid | Abbott Laboratories | 2007 | 30 | 1.2 |
Fragment coupling via C–H activation | Scripps Research | 2018 | 24 | 3.5 |
Erythromycin variants arise from modifications in the polyketide synthase (PKS) pathway of S. erythraea. The biosynthetic sequence progresses as follows [3] [5]:
Biosynthetic Pathway:
Table 3: Natural Erythromycin Variants and Intermediates
Compound | R1 (C12) | R2 (C3 Sugar) | Bioactivity | Role in Biosynthesis |
---|---|---|---|---|
Erythronolide B | OH | None | Inactive | Aglycone core |
Erythromycin D | OH | Cladinose | Low | Intermediate |
Erythromycin B | H | Cladinose | Moderate | Minor product |
Erythromycin A | OH | Cladinose | High | Primary product |
Erythromycin C | OH | Mycarose | Reduced | Byproduct |
Structurally, variants differ in:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8